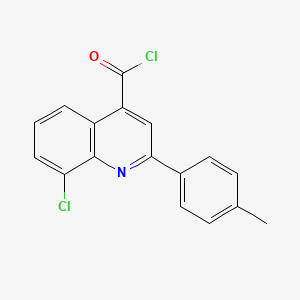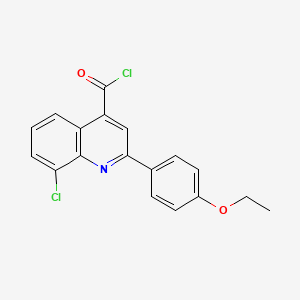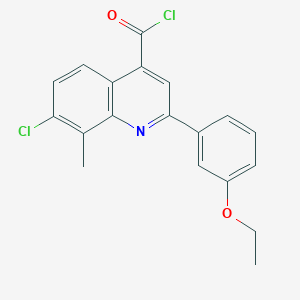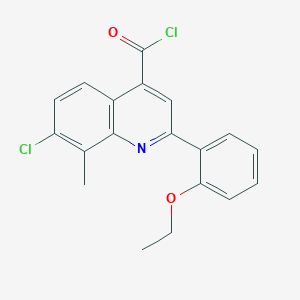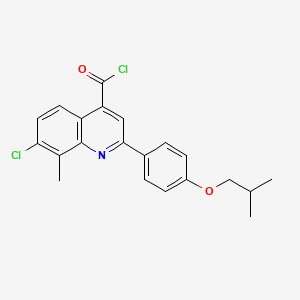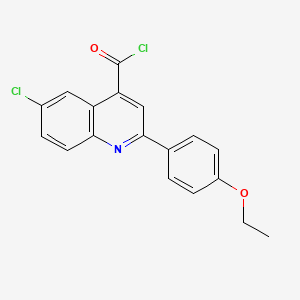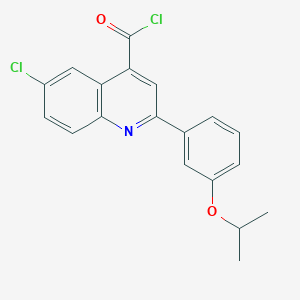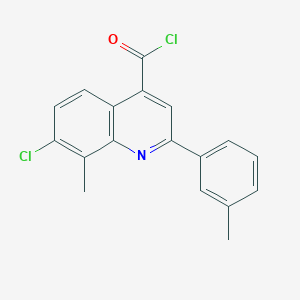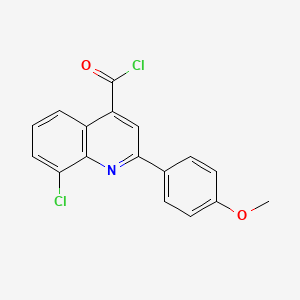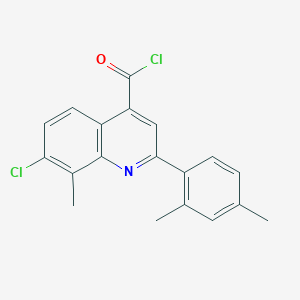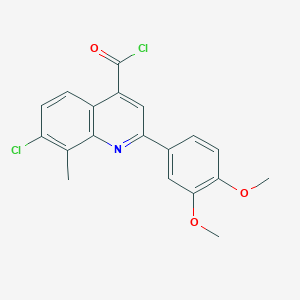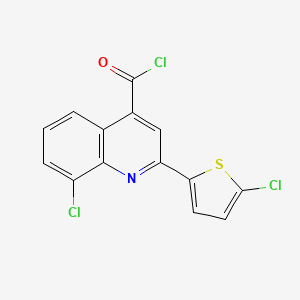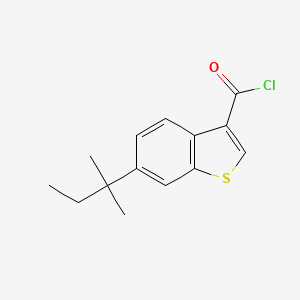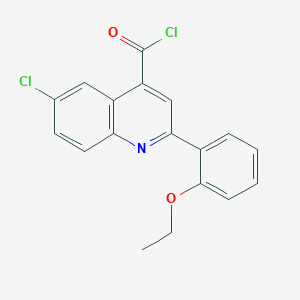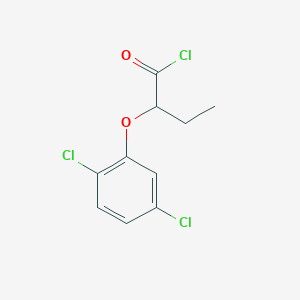
2-(2,5-Dichlorophenoxy)butanoyl chloride
Overview
Description
2-(2,5-Dichlorophenoxy)butanoyl chloride is a specialty product for proteomics research . It has a molecular formula of C10H9Cl3O2 and a molecular weight of 267.54 .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dichlorophenoxy)butanoyl chloride consists of 10 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . The exact mass is 265.966827 Da .
Scientific Research Applications
Octanol-Water Distribution
Jafvert, Westall, Grieder, and Schwarzenbach (1990) investigated the octanol-water distributions of environmentally significant organic acid compounds, including 4-(2,4-dichlorophenoxy) butanoic acid, a compound structurally similar to 2-(2,5-dichlorophenoxy)butanoyl chloride. Their equilibrium model accounts for acid dissociation in aqueous phase and partitioning into the octanol phase, providing insights relevant to environmental distribution of such compounds (Jafvert et al., 1990).
Production of Biofuels and Polymers
Dutta, Wu, and Mascal (2015) demonstrated the production of acid chloride derivatives from biomass-derived compounds, showcasing the utility of such compounds in creating biofuels and polymers. While not directly involving 2-(2,5-dichlorophenoxy)butanoyl chloride, the research illustrates the potential applications of similar chlorinated compounds in sustainable chemistry (Dutta, Wu, & Mascal, 2015).
Synthesis of Catechols
Adogla et al. (2012) explored the selective cleavage and acylation of methoxyphenols, utilizing butanoyl chloride for the synthesis of ortho-acylated catechols. This study indicates the role of butanoyl chlorides, similar to 2-(2,5-dichlorophenoxy)butanoyl chloride, in synthesizing compounds relevant in flavors, fragrances, and natural product chemistry (Adogla et al., 2012).
Controlled-Release Herbicides
Mehltretter, Roth, Weakley, McGuire, and Russell (1974) discussed the production of controlled-release herbicides from esters of starches and 2,4-dichlorophenoxyacetic acid. This research highlights the potential for using similar chlorinated butanoyl chlorides in developing environmentally friendly, slow-release herbicides (Mehltretter et al., 1974).
Synthesis of Alpha-Ketoamides
Mossetti, Pirali, Tron, and Zhu (2010) investigated the efficient synthesis of alpha-ketoamides via reactions involving acyl chlorides. This research illustrates the broader chemical applications of acyl chlorides, including 2-(2,5-dichlorophenoxy)butanoyl chloride, in pharmaceutical and organic synthesis (Mossetti et al., 2010).
Electrochemical Degradation Studies
Boye, Dieng, and Brillas (2003) studied the electrochemical degradation of chlorinated organic acids in water, shedding light on the environmental impact and degradation pathways of similar compounds like 2-(2,5-dichlorophenoxy)butanoyl chloride (Boye, Dieng, & Brillas, 2003).
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQPLNNBTMZBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenoxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



